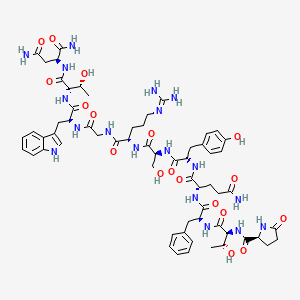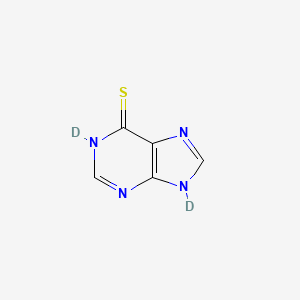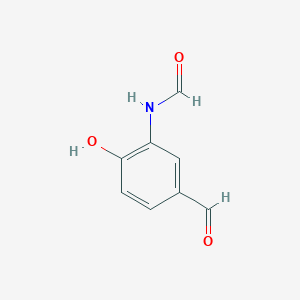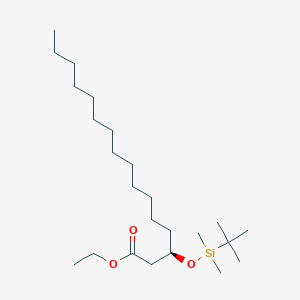
5-BROMO-DC CEP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-dC CEP is a valuable chemical compound used in the research of various diseases caused by microscopic organisms . It is categorized under Carbohydrates, Nucleosides & Nucleotides, and DNA phosphoramidites . The molecular formula of 5-Bromo-dC CEP is C46H51BrN5O8P and it has a molecular weight of 912.82 .
Synthesis Analysis
The synthesis of 5-BROMO-DC CEP involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Molecular Structure Analysis
The IUPAC name of 5-Bromo-dC CEP is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide . The InChI Key is MEFJNSFIFSEDNU-RYHMCHCNSA-N .Chemical Reactions Analysis
The synthesis of 5-BROMO-DC CEP involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Physical And Chemical Properties Analysis
5-Bromo-dC CEP has a molecular formula of C46H51BrN5O8P and a molecular weight of 912.8 . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación
Electrochemical Behavior Analysis
5-Bromo derivatives, such as 5-Bromo-2-Pyridylazo compounds, have been studied for their electrochemical behavior using various techniques like square-wave voltammetry and differential pulse polarography. These studies provide insights into the electrode reaction mechanisms of these compounds, which can be vital in fields like electrochemistry and material science (Karaman & Menek, 2012).
Dendritic Cell Research
Research on compounds like Cepharanthine (CEP), an alkaloid, has shown its effects on dendritic cells (DCs), crucial for immune responses. CEP was found to inhibit antigen uptake and modify immune responses, which could have significant implications in developing treatments for autoimmune diseases and allergies (Uto et al., 2011).
Dynamic Consent in Biomedical Research
Dynamic consent (DC) is a concept that integrates digital communication interfaces in research, focusing on participant engagement and informed decision-making. This approach, particularly relevant in biobanking, enhances transparency and efficiency in research processes (Kaye et al., 2014).
Photodissociation Studies
The study of 1-bromo-2-chloroethane under femtosecond laser fields using dc-slice imaging technology has provided valuable insights into the dissociative double ionization and multi-photon ionization processes. This research aids in understanding molecular behavior under intense energy fields (Yang et al., 2011).
Lifespan Analysis of Dendritic Cells
Investigations into the lifespan and turnover rates of various dendritic cell subtypes in mouse lymphoid organs have been conducted using bromodeoxyuridine labeling. This research is crucial for understanding immune system dynamics and could impact immunological studies and therapies (Kamath et al., 2002).
Propiedades
Número CAS |
178925-43-4 |
|---|---|
Nombre del producto |
5-BROMO-DC CEP |
Fórmula molecular |
C46H51BrN5O8P |
Peso molecular |
912.8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



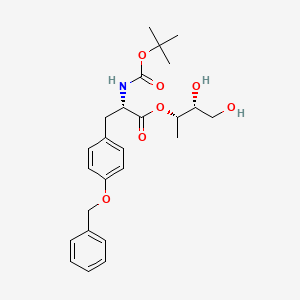
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
